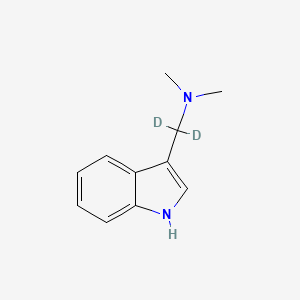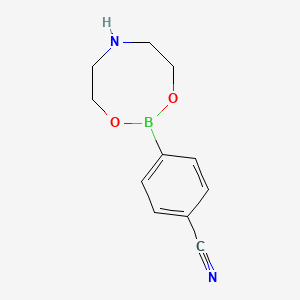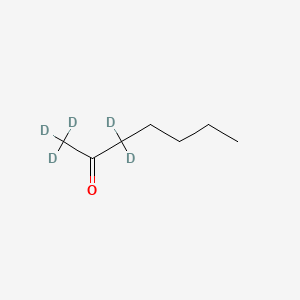![molecular formula C7H6BrN3 B1448191 3-ブロモ-1H-ピロロ[3,2-c]ピリジン-4-アミン CAS No. 1256813-45-2](/img/structure/B1448191.png)
3-ブロモ-1H-ピロロ[3,2-c]ピリジン-4-アミン
概要
説明
“3-Bromo-1H-pyrrolo[3,2-C]pyridin-4-amine” is a chemical compound with the molecular formula C7H6BrN3 . It is a solid substance with a molecular weight of 212.05 . It is also known as a derivative of pyrrolopyrazine .
Physical and Chemical Properties Analysis
“3-Bromo-1H-pyrrolo[3,2-C]pyridin-4-amine” is a yellow solid . It has a molecular weight of 212.05 . It should be stored at 0-8°C .
科学的研究の応用
ヘテロ環状化合物の合成
3-ブロモ-1H-ピロロ[3,2-c]ピリジン-4-アミンは、様々なヘテロ環状化合物の合成における重要な中間体として役立ちます。これらの構造は、DNAとRNAの基本的な構成要素であるプリン塩基と類似しているため、重要です。 これらの化合物を合成する能力により、潜在的な治療用途を含む、それらの生物活性を探求することができます .
医薬品開発
この化合物の構造は、新しい医薬品の開発につながる可能性のある修飾に適しています。そのコアは、様々な疾患に対する潜在的な活性を有する誘導体を生成するために官能化することができます。 例えば、修飾により、癌治療に不可欠なキナーゼ阻害剤を生成することができます .
生物活性プロファイリング
3-ブロモ-1H-ピロロ[3,2-c]ピリジン-4-アミンは、生物学的に活性な分子と構造的に類似しているため、生物活性プロファイリングに使用されています。 研究者は、誘導体のライブラリーを合成し、様々な生物学的標的に対する活性をスクリーニングすることで、新しい薬剤候補を特定することができます .
材料科学への応用
材料科学では、この化合物は、特定の電子特性を持つ新しい有機材料を開発するために使用できます。 これらの材料は、有機発光ダイオード(OLED)やその他の電子デバイスに不可欠な有機半導体の製造に使用できます .
ケミカルバイオロジー研究
ケミカルバイオロジー研究では、この化合物を用いて、小分子と生物システムの相互作用を理解することがよくあります。 結合親和性と作用機序を研究することで、研究者は細胞プロセスや疾患の病態を理解することができます .
農薬化学
農薬化学では、3-ブロモ-1H-ピロロ[3,2-c]ピリジン-4-アミンの誘導体は、殺虫剤または除草剤としての潜在的な用途を探索することができます。 構造の柔軟性により、特定の害虫や雑草を標的にする化合物の最適化が可能になり、作物保護が向上します .
Safety and Hazards
作用機序
Target of Action
It is known that compounds with a similar pyrrolopyrazine scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It is known that the presence of a bromine atom seems to generally favor antitubercular activity over other halogens such as chlorine and fluorine .
Biochemical Pathways
Compounds with a similar pyrrolopyrazine scaffold have shown a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
It is known that the compound has a molecular weight of 21205 , which could influence its pharmacokinetic properties.
Result of Action
Compounds with a similar pyrrolopyrazine scaffold have shown a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
It is known that the compound is a yellow solid and should be stored at 0-8°c , suggesting that temperature could be an important environmental factor influencing its stability.
生化学分析
Biochemical Properties
3-Bromo-1H-pyrrolo[3,2-C]pyridin-4-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. By inhibiting these kinases, 3-Bromo-1H-pyrrolo[3,2-C]pyridin-4-amine can modulate signaling pathways and affect cellular functions. Additionally, this compound can bind to specific proteins, altering their conformation and activity, which can lead to changes in cellular processes .
Cellular Effects
The effects of 3-Bromo-1H-pyrrolo[3,2-C]pyridin-4-amine on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting kinases, 3-Bromo-1H-pyrrolo[3,2-C]pyridin-4-amine can disrupt the phosphorylation of key signaling molecules, leading to altered cell proliferation, differentiation, and apoptosis. Furthermore, this compound can affect gene expression by modulating transcription factors and other regulatory proteins, resulting in changes in the expression levels of specific genes .
Molecular Mechanism
At the molecular level, 3-Bromo-1H-pyrrolo[3,2-C]pyridin-4-amine exerts its effects through several mechanisms. One primary mechanism is the inhibition of kinase activity, which prevents the phosphorylation of target proteins and disrupts downstream signaling pathways. Additionally, this compound can bind to specific proteins, inducing conformational changes that alter their activity. These interactions can lead to the inhibition or activation of various enzymes, ultimately affecting cellular functions and processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Bromo-1H-pyrrolo[3,2-C]pyridin-4-amine can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-Bromo-1H-pyrrolo[3,2-C]pyridin-4-amine is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or extreme pH levels. Long-term exposure to this compound can lead to sustained inhibition of kinases and other enzymes, resulting in prolonged changes in cellular processes .
Dosage Effects in Animal Models
The effects of 3-Bromo-1H-pyrrolo[3,2-C]pyridin-4-amine vary with different dosages in animal models. At lower doses, this compound can selectively inhibit specific kinases and proteins, leading to targeted effects on cellular functions. At higher doses, 3-Bromo-1H-pyrrolo[3,2-C]pyridin-4-amine may exhibit toxic or adverse effects, such as off-target interactions and disruption of essential cellular processes. Threshold effects have been observed, where a certain dosage level is required to achieve significant biochemical and cellular changes .
Metabolic Pathways
3-Bromo-1H-pyrrolo[3,2-C]pyridin-4-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have distinct biochemical properties and effects. Additionally, 3-Bromo-1H-pyrrolo[3,2-C]pyridin-4-amine can influence metabolic pathways by modulating the activity of key enzymes, such as kinases and phosphatases, which play critical roles in cellular metabolism .
Transport and Distribution
The transport and distribution of 3-Bromo-1H-pyrrolo[3,2-C]pyridin-4-amine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by solute carrier transporters, which facilitate its uptake and accumulation in specific cellular compartments. Additionally, binding proteins can sequester 3-Bromo-1H-pyrrolo[3,2-C]pyridin-4-amine, affecting its localization and availability for biochemical interactions .
Subcellular Localization
The subcellular localization of 3-Bromo-1H-pyrrolo[3,2-C]pyridin-4-amine is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound can localize to the nucleus, cytoplasm, or other organelles, where it exerts its biochemical effects. The activity and function of 3-Bromo-1H-pyrrolo[3,2-C]pyridin-4-amine can be modulated by its subcellular localization, as different compartments provide distinct microenvironments and interaction partners .
特性
IUPAC Name |
3-bromo-1H-pyrrolo[3,2-c]pyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c8-4-3-11-5-1-2-10-7(9)6(4)5/h1-3,11H,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQMSHLQPFKLVMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1NC=C2Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(1-ethyl-1H-benzo[d]imidazol-6-yl)-4-methylthiazol-2-amine](/img/structure/B1448109.png)
![[(9H-Fluorene-9-ylmethoxycarbonyl)(phosphonomethyl)amino]acetic acid](/img/structure/B1448112.png)


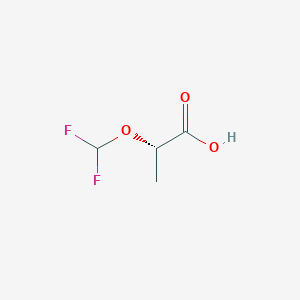
![[[(R)-2-Benzyl-3-[(3S,4S)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propionyl]amino]acetic acid](/img/structure/B1448119.png)
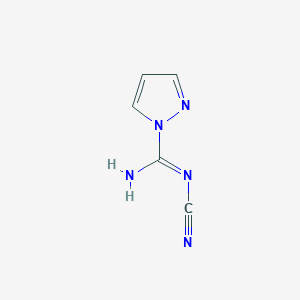
![[3-(3-Fluoro-4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine hydrochloride](/img/structure/B1448122.png)
